molecular formula C18H17Cl2N5O3 B2355621 3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-93-8

3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2355621
CAS No.: 919008-93-8
M. Wt: 422.27
InChI Key: CTTVEJGIIGMFGG-UHFFFAOYSA-N
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Description

The compound appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are widely occurring in nature and are part of many biological compounds such as nucleic acids and ATP .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods like FT-IR, FT-Raman, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the dichlorobenzyl group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point and boiling point can be determined experimentally .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. For example, some compounds containing a dichlorobenzyl group are used in throat lozenges for their antimicrobial activity .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some dichlorobenzyl compounds can cause eye irritation and are harmful if swallowed .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O3/c1-10-8-24-14-15(21-17(24)23(10)5-6-26)22(2)18(28)25(16(14)27)9-11-3-4-12(19)13(20)7-11/h3-4,7-8,26H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTVEJGIIGMFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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